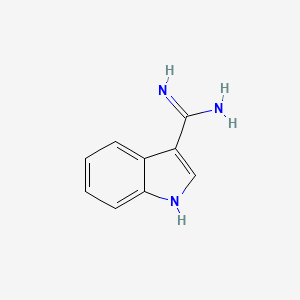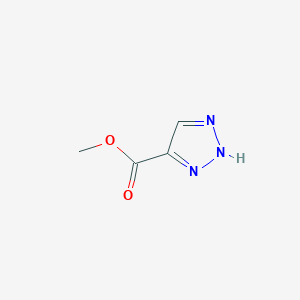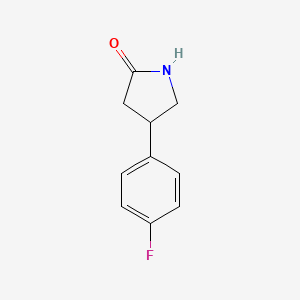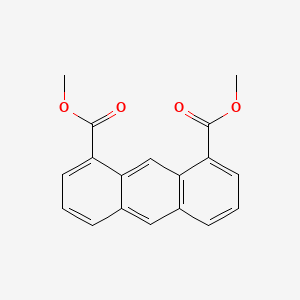
1H-Indole-3-carboximidamide
Übersicht
Beschreibung
1H-Indole-3-carboximidamide is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-carboximidamide hydrochloride has been reported with a molecular weight of 195.65 . The InChI code is 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H .
Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1H-Indole-3-carboximidamide: is a versatile precursor in the synthesis of biologically active molecules. Its derivatives are known for their wide range of pharmacological activities, including antiviral, anti-inflammatory, anticancer, and anti-HIV properties . In medicinal chemistry, this compound is utilized to create complex molecules that can serve as potential therapeutic agents.
Agriculture
In the agricultural sector, derivatives of 1H-Indole-3-carboximidamide are explored for their herbicidal activities. They act as auxin receptor protein TIR1 antagonists, providing a new avenue for the development of auxin mimic herbicides . This application is crucial for weed control and enhancing crop yield.
Material Science
The indole nucleus, part of the 1H-Indole-3-carboximidamide structure, is significant in material science. It’s used in the design of organic compounds that have applications in electronics, photonics, and as functional materials in various technologies .
Environmental Science
In environmental science, 1H-Indole-3-carboximidamide derivatives contribute to sustainable technologies that aim to minimize environmental impact. They are involved in the synthesis of compounds that can potentially be used in eco-friendly applications and green chemistry initiatives .
Biochemistry
In biochemistry, 1H-Indole-3-carboximidamide plays a role in the study of biological processes. Its derivatives are used to understand cellular mechanisms and interactions, particularly in cancer biology and enzyme inhibition .
Pharmacology
Pharmacologically, 1H-Indole-3-carboximidamide and its derivatives are investigated for their therapeutic potential. They are key in the discovery of new drugs with a focus on their interaction with various biological targets .
Analytical Chemistry
Analytically, 1H-Indole-3-carboximidamide is used in methods such as mass spectrometry for the identification and imaging of compounds in biological samples. This has applications in forensic toxicology and drug monitoring .
Chemical Engineering
In chemical engineering, 1H-Indole-3-carboximidamide is involved in the design and synthesis of new compounds. It’s used in the development of inhibitors and other chemical intermediates with various industrial applications .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Wirkmechanismus
- 1H-Indole-3-carboximidamide (also known as 2-(3-methylphenyl)-1H-indole-5-carboximidamide ) is a derivative of indole, a heterocyclic compound with diverse biological activities .
- Unfortunately, specific primary targets for this compound are not readily available in the literature. However, indole derivatives often interact with various receptors and enzymes due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have been associated with various pathways, including antiviral, anti-inflammatory, and antioxidant pathways .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Eigenschaften
IUPAC Name |
1H-indole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURUVSVHQHERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421200 | |
| Record name | 1H-Indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carboximidamide | |
CAS RN |
764600-87-5 | |
| Record name | 1H-Indole-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the isolation of 6-bromo-1H-indole-3-carboximidamide from Jaspis splendens. What is the significance of finding this compound in the context of Parkinson's Disease research?
A1: While the research paper itself doesn't directly investigate the effects of 6-bromo-1H-indole-3-carboximidamide on Parkinson's Disease models, its isolation from Jaspis splendens is noteworthy. The study focuses on identifying compounds from this marine organism that show activity in a phenotypic assay using human olfactory neurosphere-derived cells, a model for Parkinson's Disease []. The presence of 6-bromo-1H-indole-3-carboximidamide, reported for the first time as a naturally occurring metabolite [], suggests it could be a potential subject for future studies exploring its specific effects on this model and its possible implications for Parkinson's Disease. Further research is needed to determine if this compound has any therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[4]arene](/img/structure/B1336078.png)


![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)


![2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1336099.png)



